2,4-Dichloro-5-methylthiazole
Overview
Description
2,4-Dichloro-5-methylthiazole is a heterocyclic organic compound belonging to the thiazole family. Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms. This particular compound is notable for its two chlorine atoms at positions 2 and 4, and a methyl group at position 5. Thiazoles, including this compound, are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-methylthiazole typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. This method involves the cyclization of α-haloketones with thiourea or thioamides under acidic or basic conditions . For instance, 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone can react with thiourea to form this compound .
Industrial Production Methods: Industrial production of thiazole derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to more consistent and scalable production .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-methylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while oxidation can lead to sulfoxides or sulfones .
Scientific Research Applications
2,4-Dichloro-5-methylthiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-methylthiazole involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to biological effects such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific biological context and the structure of the thiazole derivative .
Comparison with Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
4-Methylthiazole: Exhibits neuroprotective and anti-inflammatory activities.
Thiazole: The parent compound of the thiazole family, with diverse biological activities.
Uniqueness: 2,4-Dichloro-5-methylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential for further functionalization, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
2,4-dichloro-5-methyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2NS/c1-2-3(5)7-4(6)8-2/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSOPCRNBFTLRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70546389 | |
Record name | 2,4-Dichloro-5-methyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70546389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105315-39-7 | |
Record name | 2,4-Dichloro-5-methyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70546389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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